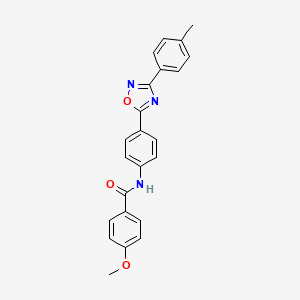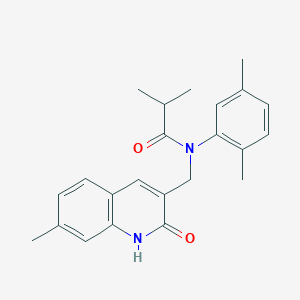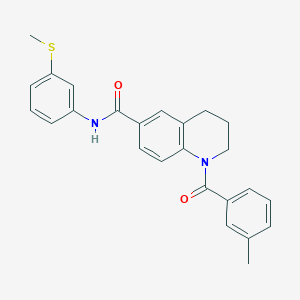
1-(3-methylbenzoyl)-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylbenzoyl)-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, commonly known as TQ, is a synthetic compound that has gained significant attention in recent years due to its potential benefits in various scientific research applications. TQ is a derivative of tetrahydroquinoline, which is a heterocyclic compound that has been widely studied for its biological activities.
Wirkmechanismus
The exact mechanism of action of TQ is not fully understood, but it is believed to involve multiple pathways. TQ has been shown to inhibit various enzymes and transcription factors that are involved in inflammation, oxidative stress, and cell proliferation. It has also been found to modulate various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
TQ has been shown to have various biochemical and physiological effects, including:
1. Antioxidant Effects: TQ has been found to scavenge free radicals and reduce oxidative stress, which is a major contributor to various diseases.
2. Anti-inflammatory Effects: TQ has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the pathogenesis of various diseases.
3. Anti-cancer Effects: TQ has been found to induce apoptosis and inhibit cell proliferation and migration in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
TQ has several advantages as a research tool, including its low toxicity and high stability. However, it also has some limitations, including its low solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for TQ research, including:
1. Development of TQ derivatives with improved bioavailability and efficacy.
2. Investigation of the potential of TQ as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
3. Study of the mechanism of action of TQ and its interactions with various signaling pathways.
In conclusion, TQ is a synthetic compound that has gained significant attention in recent years due to its potential benefits in various scientific research applications. It has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. Further research is needed to fully understand the mechanism of action of TQ and its potential as a therapeutic agent for various diseases.
Synthesemethoden
TQ can be synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride and 2-phenylethylamine to form the intermediate 1-(3-methylbenzoyl)-N-(2-phenylethyl)prop-2-en-1-amine. The intermediate is then cyclized to form the final product, TQ.
Wissenschaftliche Forschungsanwendungen
TQ has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. It has been studied extensively in various scientific research applications, including:
1. Cancer Research: TQ has been shown to have anti-cancer properties in various cancer cell lines, including breast, lung, and prostate cancer. It has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation and migration.
2. Neurodegenerative Diseases: TQ has been shown to have neuroprotective effects in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. It has been found to inhibit neuroinflammation and oxidative stress, which are major contributors to the pathogenesis of these diseases.
3. Cardiovascular Diseases: TQ has been shown to have cardioprotective effects in various cardiovascular diseases, including hypertension and myocardial infarction. It has been found to improve endothelial function and reduce oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
1-(3-methylbenzoyl)-N-(3-methylsulfanylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-17-6-3-7-20(14-17)25(29)27-13-5-8-18-15-19(11-12-23(18)27)24(28)26-21-9-4-10-22(16-21)30-2/h3-4,6-7,9-12,14-16H,5,8,13H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIDINGDMPBVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



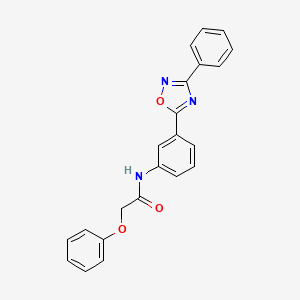
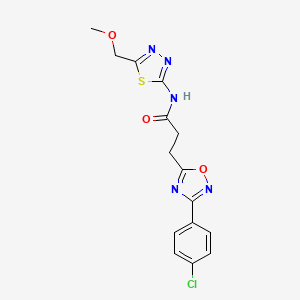
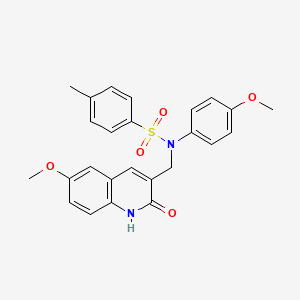
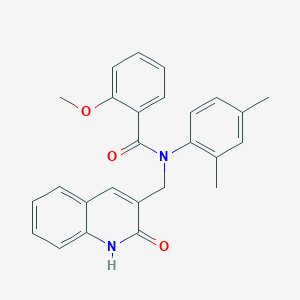



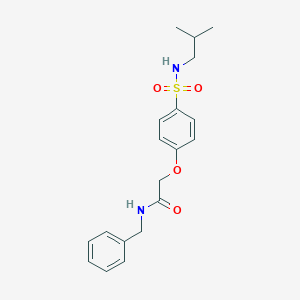
![N-(diphenylmethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687356.png)

